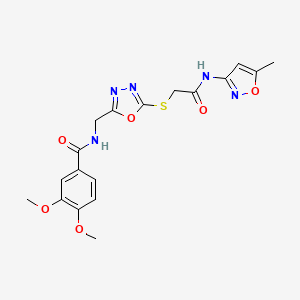![molecular formula C7H12S2 B2667408 8-Thiabicyclo[3.2.1]octane-3-thiol CAS No. 1999217-04-7](/img/structure/B2667408.png)
8-Thiabicyclo[3.2.1]octane-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Thiabicyclo[3.2.1]octane-3-thiol is a chemical compound with the CAS Number: 1999217-04-7 . It has a molecular weight of 160.3 . The IUPAC name for this compound is (1R,5S)-8-thiabicyclo[3.2.1]octane-3-thiol .
Synthesis Analysis
The synthesis of 8-thiabicyclo[3.2.1]octanes has been associated with the search for medications for cocaine abuse . The compounds have been prepared as 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane analogues of cocaine . These compounds have been reported to provide potent and selective inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT) .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 160.3 .Scientific Research Applications
Synthesis and Reactivity
8-Thiabicyclo[3.2.1]octane-3-thiol and its analogs have been studied for their synthesis and reactivity. For example, research has explored the synthesis and reactivity of 3-thia-7,7-dimethyl-7-germabicyclo[3.3.0]oct-1(5)-ene and its selenium analog, prepared through cycloaddition reactions. Such compounds have been used to investigate various chemical reactions, including oxidation processes (Mazerolles & Laurent, 1991).
Regioselectivity in Chemical Reactions
Studies have also delved into the regioselectivity of chemical reactions involving unsymmetrical 8-oxa-3-thiabicyclo[3.2.1]octane and its derivatives. These studies are significant in understanding how different chemical groups affect the outcomes of certain chemical reactions (Lautens, Fillion, & Sampat, 1998).
Natural Occurrence and Biological Activity
The natural occurrence and synthesis of functionalized 2,8-diheterobicyclo[3.2.1]octanes, which include this compound derivatives, have been extensively studied. These compounds are found in various biologically active natural products, making them crucial in understanding and synthesizing new organic compounds with potential pharmaceutical applications (Flores & Díez, 2014).
Mass Spectrometry Analysis
Research has been conducted on the mass spectra of 6,8-dioxa-3-thiabicyclo[3.2.1]octane and related derivatives. These studies provide insights into the fragmentation patterns and stability of these compounds under electron impact conditions, which are essential for their identification and analysis in various fields (Calinaud, Gelas, Horton, & Wander, 1978).
Synthesis of Natural Product Analogs
The compound has also been utilized in the synthesis of natural product analogs, such as in the synthesis of (+)-exo- and endo-brevicomin. These studies explore new methodologies for creating complex molecular structures that are present in natural products (Burke, Müller, & Beaudry, 1999).
Mechanism of Action
properties
IUPAC Name |
8-thiabicyclo[3.2.1]octane-3-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12S2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMMQRNGOCARPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1S2)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2667330.png)

![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)


![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)


![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)